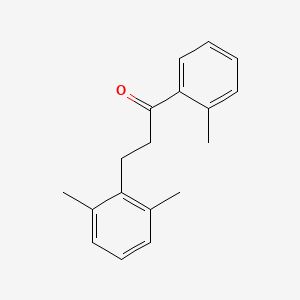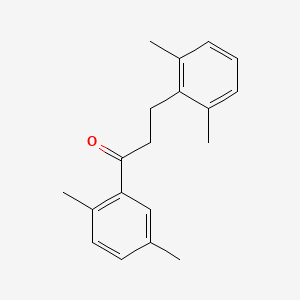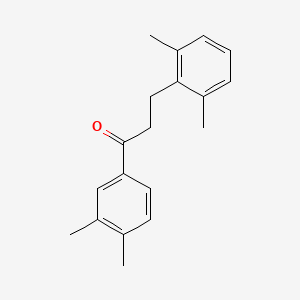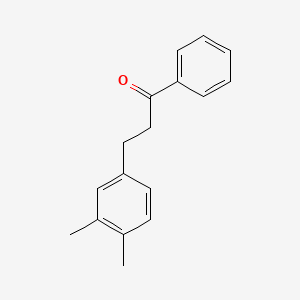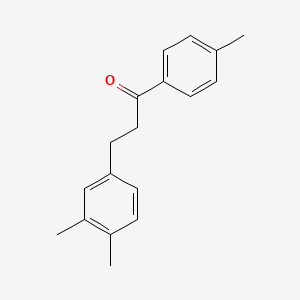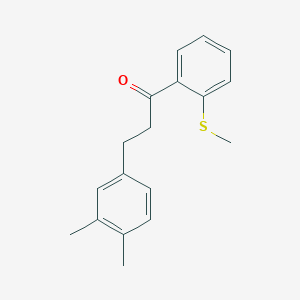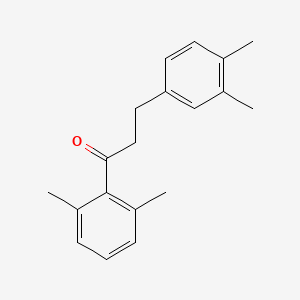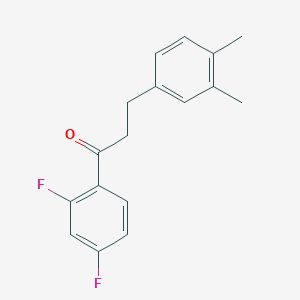
8-(2-碘苯基)-8-氧代辛酸
描述
8-(2-Iodophenyl)-8-oxooctanoic acid is an organic compound characterized by the presence of an iodophenyl group attached to an oxooctanoic acid chain
科学研究应用
8-(2-Iodophenyl)-8-oxooctanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
It’s structurally similar to 2-iodophenylacetic acid , which is known to undergo palladium-catalyzed reactions with allenes . This suggests that 8-(2-Iodophenyl)-8-oxooctanoic acid might interact with similar targets or enzymes in the body.
Mode of Action
Based on its structural similarity to 2-iodophenylacetic acid , it might undergo similar chemical reactions. For instance, 2-Iodophenylacetic acid undergoes palladium-catalyzed reactions with allenes to form 1,3-butadienes . It also undergoes photolysis in carbon tetrachloride to form the corresponding chloro compound .
Biochemical Pathways
It’s structurally similar to 2-iodophenylacetic acid , which is known to undergo palladium-catalyzed reactions with allenes . This suggests that 8-(2-Iodophenyl)-8-oxooctanoic acid might affect similar biochemical pathways.
Result of Action
It’s structurally similar to 2-iodophenylacetic acid , which is known to undergo palladium-catalyzed reactions with allenes . This suggests that 8-(2-Iodophenyl)-8-oxooctanoic acid might have similar effects.
生化分析
Biochemical Properties
8-(2-Iodophenyl)-8-oxooctanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and metabolic pathways. This compound is known to interact with several enzymes, including oxidoreductases and hydrolases, which facilitate its incorporation into various biochemical processes. The iodophenyl group in 8-(2-Iodophenyl)-8-oxooctanoic acid enhances its reactivity, allowing it to participate in redox reactions and other enzymatic transformations. Additionally, this compound has been observed to interact with proteins involved in cellular signaling pathways, thereby influencing cellular responses to external stimuli .
Cellular Effects
The effects of 8-(2-Iodophenyl)-8-oxooctanoic acid on cellular processes are multifaceted. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, 8-(2-Iodophenyl)-8-oxooctanoic acid has been found to affect the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. These changes can impact various cellular processes, including cell proliferation, differentiation, and apoptosis . Furthermore, the compound’s interaction with transcription factors can result in changes in gene expression, thereby affecting the overall cellular phenotype.
Molecular Mechanism
At the molecular level, 8-(2-Iodophenyl)-8-oxooctanoic acid exerts its effects through several mechanisms. One of the primary modes of action involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target biomolecule, depending on the nature of the interaction. For instance, 8-(2-Iodophenyl)-8-oxooctanoic acid has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, the compound can induce changes in gene expression by interacting with transcriptional regulators, leading to alterations in the expression of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 8-(2-Iodophenyl)-8-oxooctanoic acid in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. In vitro studies have demonstrated that the compound remains stable under standard laboratory conditions for extended periods, allowing for prolonged experimental use . Over time, 8-(2-Iodophenyl)-8-oxooctanoic acid may undergo degradation, leading to the formation of by-products that could influence its biological activity. Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in metabolic activity and gene expression profiles.
Dosage Effects in Animal Models
The effects of 8-(2-Iodophenyl)-8-oxooctanoic acid vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, 8-(2-Iodophenyl)-8-oxooctanoic acid can induce toxic or adverse effects, including oxidative stress, cellular damage, and disruption of normal physiological processes. These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
8-(2-Iodophenyl)-8-oxooctanoic acid is involved in several metabolic pathways, where it interacts with various enzymes and cofactors. The compound is metabolized through oxidation-reduction reactions, facilitated by enzymes such as cytochrome P450 oxidases . These metabolic transformations can lead to the generation of reactive intermediates, which may further participate in downstream biochemical processes. Additionally, 8-(2-Iodophenyl)-8-oxooctanoic acid can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites within the cell.
Transport and Distribution
The transport and distribution of 8-(2-Iodophenyl)-8-oxooctanoic acid within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can be transported to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The distribution of 8-(2-Iodophenyl)-8-oxooctanoic acid within these compartments can influence its biological activity, as different cellular environments may affect its reactivity and interactions with biomolecules.
Subcellular Localization
The subcellular localization of 8-(2-Iodophenyl)-8-oxooctanoic acid is critical for its activity and function. The compound has been found to localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects . Targeting signals and post-translational modifications play a role in directing 8-(2-Iodophenyl)-8-oxooctanoic acid to these compartments, ensuring its proper localization and function within the cell.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(2-Iodophenyl)-8-oxooctanoic acid typically involves the iodination of a phenyl group followed by the attachment of an oxooctanoic acid chain. One common method includes the use of 2-iodophenylacetic acid as a starting material, which undergoes a series of reactions to form the desired compound .
Industrial Production Methods: Industrial production methods for 8-(2-Iodophenyl)-8-oxooctanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient production of the compound.
化学反应分析
Types of Reactions: 8-(2-Iodophenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The iodophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
相似化合物的比较
- 2-Iodophenylacetic acid
- 2-Iodobenzoic acid
- 4-Iodobenzoic acid
Comparison: 8-(2-Iodophenyl)-8-oxooctanoic acid is unique due to its combination of an iodophenyl group and an oxooctanoic acid chain. This structural feature distinguishes it from similar compounds like 2-iodophenylacetic acid and 2-iodobenzoic acid, which lack the extended oxooctanoic acid chain. The presence of the oxo group in 8-(2-Iodophenyl)-8-oxooctanoic acid also contributes to its distinct chemical properties and reactivity.
属性
IUPAC Name |
8-(2-iodophenyl)-8-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IO3/c15-12-8-6-5-7-11(12)13(16)9-3-1-2-4-10-14(17)18/h5-8H,1-4,9-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHDCMSLUHNBHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCCC(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645395 | |
| Record name | 8-(2-Iodophenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-77-7 | |
| Record name | 8-(2-Iodophenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




